molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

5-bromo-1H-indazole

Cat. No. B1269310
CAS RN: 53857-57-1
M. Wt: 197.03 g/mol
InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-1H-indazole involves various strategies, including regioselective protection and subsequent amine coupling reactions. For example, under mildly acidic conditions, regioselective protection at N-2 of indazoles occurs, whereas thermodynamic conditions lead to protection at N-1. This regioselectivity is crucial for subsequent functionalization steps, such as Buchwald reactions, to generate novel indazole derivatives (Slade et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-bromo-1H-indazole derivatives has been characterized through various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR spectroscopy. Crystallographic studies provide detailed insights into the molecular conformation, bond lengths, and angles. For instance, the crystal structure analysis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, reveals two symmetry-independent molecules with no significant differences in their molecular geometry, showcasing the stability of the indazole core in solid state (Anuradha et al., 2014).

Chemical Reactions and Properties

5-bromo-1H-indazole participates in various chemical reactions, leveraging the bromine atom for nucleophilic substitution or coupling reactions. For example, it can undergo copper-catalyzed one-pot, three-component reactions to synthesize 2H-indazoles, highlighting its versatility in forming C-N and N-N bonds. This method demonstrates broad substrate scope and functional group tolerance, making it an efficient approach to synthesize indazole derivatives (Kumar et al., 2011).

Scientific Research Applications

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Methods of Application or Experimental Procedures

The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Application of 5-bromo-indazole-3-carboxamide

Specific Scientific Field

Forensic Science

Summary of the Application

5-bromo-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA). It is a new psychoactive substance (NPS) that has emerged on the recreational drug market .

Methods of Application or Experimental Procedures

The compound was detected in seized samples from Scottish prisons, Belgian customs, and US forensic casework .

Results or Outcomes

The study reports the first SCRAs to be detected with a bromide at the 5 position (50Br) on the phenyl ring of the indazole core and without a tail moiety .

Indazoles in Anticancer Drugs

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Indazole derivatives are found in several recently marketed drugs . For example, niraparib , an anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer, contains an indazole structural motif .

Methods of Application or Experimental Procedures

The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Results or Outcomes

Niraparib has been widely used as an anticancer drug, demonstrating the potential of indazole derivatives in the field of oncology .

Indazoles in Renal Cell Carcinoma Treatment

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Pazopanib , a tyrosine kinase inhibitor approved by the FDA for renal cell carcinoma, contains an indazole structural motif .

Methods of Application or Experimental Procedures

The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Results or Outcomes

Pazopanib has been effective in the treatment of renal cell carcinoma, further highlighting the importance of indazole derivatives in medicinal chemistry .

Indazoles in Anti-Inflammatory Drugs

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Indazole derivatives are known to possess anti-inflammatory properties . They are used in the synthesis of drugs that help in reducing inflammation in the body .

Methods of Application or Experimental Procedures

The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Results or Outcomes

The anti-inflammatory properties of indazole derivatives have been beneficial in the treatment of various inflammatory conditions .

Indazoles in Anti-Arrhythmic Drugs

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Indazole derivatives are used in the synthesis of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats .

Methods of Application or Experimental Procedures

The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Results or Outcomes

The anti-arrhythmic properties of indazole derivatives have been beneficial in the treatment of various heart conditions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, use only under a chemical fume hood, and do not breathe dust, vapor, mist, or gas .

Future Directions

The synthesis of 1H-indazole has been a topic of interest in recent years . The development of new synthetic methods, such as the hydrogen bond propelled mechanism, opens up new possibilities for the synthesis of indazole derivatives . The wide range of biological activities exhibited by indazole derivatives suggests that these compounds have potential for the development of new therapeutic agents .

properties

IUPAC Name

5-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHMYNPQCLUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354020
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazole

CAS RN

53857-57-1
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole
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Synthesis routes and methods I

Procedure details

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) was treated with acetic anhydride (0.109 L) at <40° C. The solution was stirred for 50 minutes and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) was charged. The solution was refluxed at 68° C. for 20 h. The temperature was cooled to 25° C. and the volatiles distilled at 30 mmHg vacuum (T=30-40° C.). Once most of the solvents had distilled, a total of 225 mL of water was charged in portions and the azeotrope of water and the various volatiles distilled. The product mass was transferred back into the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL) charged. The mixture was heated to 50-55° C. and another 100 mL acid charged in portions over 2 h. The solution was cooled to 20° C. and 50% sodium hydroxide (520 g) was charged at <37° C. to bring the pH to 11. Water (100 mL) and ethyl acetate (350 mL) was added and the mixture filtered through a Celite pad. The layers were separated and the aqueous phase further extracted with ethyl acetate (2×200 mL). The combined organic layers were mixed with brine (240 mL), filtered through a Celite pad and separated. The organic solution was dried over magnesium sulfate (3 g) and filtered through a silica gel pad (45 g) with ethyl acetate. The eluant was concentrated by rotary evaporation, adding a total of 0.45 L of heptane during the distillation and continueing until only dry solids remain. The solids were slurried with heptane (0.1 L), filtered and dried under vacuum at 45° C. to produce 91.9 g of 5-bromoindazole (94% yield).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
solvent
Reaction Step One
Quantity
0.109 L
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0.147 L
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To 5-bromo-2-fluorobenzaldehyde 161 (2.0 g, 9.85 mmol.) was added hydrazine (10 mL). The reaction mixture was heated under gentle reflux for 4 hours. Excess hydrazine was evaporated under reduced pressure. Ethyl acetate (200 mL) was added. The organic layer was washed with water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to yield the desired 5-bromoindazole 162 (1.04 g, 5.28 mmol.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (compound 1f, 18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 2f) as a tan solid. The crude material was used without further purification.
Quantity
20.97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
Quantity
12.76 g
Type
reactant
Reaction Step Four
Quantity
7.93 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 20) as a tan solid. The crude material was used without further purification.
Quantity
20.97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.61 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
Quantity
12.76 g
Type
reactant
Reaction Step Four
Quantity
7.93 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

4-bromo-2-methylaniline (5.0 g, 27 mmol) was added to a mixture of water (12.3 ml) and HBF4 (48% by weight in water, 12.3 ml, 67 mmol) in a Nalger reaction vessel cooled in an ice water bath. Then, NaNO2 (1.85 g, 27 mmol) in water (3.8 ml) was added while maintaining the temperature of the reaction around 10 C. After 15 minutes, the was then recooled in an ice water bath and filtered via a Buchner funnel. The solid was washed with cold 5% aqueous HBF4, cold MeOH (20 ml) and diethyl ether (3×10 ml). The solid was dried on a Buchner funnel for 1 hour and then added to a flask containing KOAc (5.3 g, 54 mmol, dried in vacuo overnight) and 18-c-6 (0.35 g, 1.3 mmol) suspended in chloroform (250 ml). The reaction was stirred at room temperature for 2 hours and then filtered, and the solid was washed with chloroform. The filtrate was washed with water and brine, dried over sodium sulfate, filtered, concentrated, and diluted with water (250 ml). The suspension was filtered, and the solid was washed with hexanes (50 ml) and diethyl ether (50 ml), collected, and dried in vacuo to give title compound (3.6 g, 68%). MS (ESI pos. ion) m/z: 197 (M+H). Calc'd Exact Mass for C7H5BrN2: 196.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
18-c-6
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-1H-indazole
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Citations

For This Compound
68
Citations
AA Thiruvalluvar, R Kusanur, M Sridharan - IUCrData, 2021 - scripts.iucr.org
In the title compound, C12H14BrN3O2, the pyrazole and benzene rings are nearly co-planar with a dihedral angle between the rings of 2.36 (5). In the crystal, inversion dimers linked by …
Number of citations: 10 scripts.iucr.org
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… Suzuki cross-coupling between 5-bromo-1H-indazole 25-a and 1-Boc-pyrazole-4-boronic acid pinacol ester gave intermediate 25-b, compound 25 was prepared according to the …
Number of citations: 5 www.sciencedirect.com
G Anuradha, G Vasuki, G Surendrareddy… - Crystallography …, 2014 - Springer
… structure of the compound consists of 5 bromo 1H indazole core with 2 cyano pyridine and carboxylic acid diethylamide substituents on the pyrazole ring and a bromo– substituent on …
Number of citations: 3 link.springer.com
A Eşme - Acta Physica Polonica, A., 2019 - researchgate.net
… In the title compound, the H8 atom in the 5-bromo1H-indazole has the highest positive charge calculated at the B3LYP, B3PW91, and BPV86 levels with the 6-311++G(d,p) basis set …
Number of citations: 1 www.researchgate.net
N Pradhan, S Paul, SJ Deka, A Roy, V Trivedi… - …, 2017 - Wiley Online Library
… The 5-bromo-1H-indazole moiety could interact through “pocket-A” whereas, 4-Cl substituted 3(N'-aryl)carbohydrazide moiety could interact with “pocket-B” of the IDO1 enzyme. The 1H-…
J Zeng, Y Gan, Z Xu, H Zhu, B Tan, W Li - Journal of the Taiwan Institute of …, 2023 - Elsevier
… Based on chemical structures of the above molecules, 5‑bromo-1H-indazole (5-BIA) and 7‑bromo-1H-indazole (7-BIA), characterized by low cost, may also hinder copper corrosion by …
Number of citations: 0 www.sciencedirect.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
… Starting from the 5-bromo-1H-indazole 2b (0.7 g, 3.7 mmol) and following the general procedure in chloroform, the product 7b was obtained as an orange oil (0.7 g, 70%). TLC R f …
Number of citations: 15 www.sciencedirect.com
S Ghosh, S Mondal, A Hajra - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… According to this method, carbonylation of 5-bromo 1H-indazole (80 a) was done at 40 bar of carbon monoxide in presence of PdCl 2 /BINAP catalytic system in methanol/acetonitrile …
Number of citations: 66 onlinelibrary.wiley.com
A Migliorini, C Oliviero, T Gasperi, MA Loreto - Molecules, 2012 - mdpi.com
… 5-Bromo-1H-indazole-3-carboxylic acid methyl ester (8) and 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (9). Compounds 8 and 9 were obtained from 5-bromo-1H-…
Number of citations: 27 www.mdpi.com
WJ Ye, DM Chen, QM Wu, YM Chen, DZ Yang… - Journal of Structural …, 2021 - Springer
… Synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate (3). In a 500 mL single-neck flask, 5-bromoindazole (2) (30.00 g, 152.26 mmol) was dissolved in acetonitrile (150 mL). Under …
Number of citations: 4 link.springer.com

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